molecular formula C10H12NNaO4S B1593048 Ethanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt CAS No. 56405-41-5

Ethanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt

Cat. No. B1593048
CAS RN: 56405-41-5
M. Wt: 265.26 g/mol
InChI Key: CDZKGUNWVIAGNM-UHFFFAOYSA-M
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Description

Ethanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt, also known as EFS, is an organic compound with numerous applications in scientific experiments and industry. It is the sodium salt of ethanesulfonic acid .


Molecular Structure Analysis

The molecular formula of this compound is C10H12NNaO4S, and it has a molecular weight of 265.26 g/mol. For more detailed structural information, you may refer to resources like ChemSpider .


Physical And Chemical Properties Analysis

This compound appears as a crystalline solid. It is soluble in water, and its density is 1.21 . The molecular formula is C10H12NNaO4S, and the molecular weight is 265.26 g/mol.

Scientific Research Applications

Synthesis and Analysis in Surfactants

Ethanesulfonic acid derivatives have been synthesized for applications in surfactant chemistry. For instance, studies have shown the synthesis of intermediates for new kinds of Gemini surfactants using ethenesulfonic sodium as a primary material, which indicates its utility in industrial surfactant production and potential for various applications ranging from detergents to emulsifiers in different industries (Xing Ya-cheng, 2007).

Conductive Polymers

Water-soluble derivatives of ethanesulfonic acid have been synthesized, showcasing self-acid-doping reactions that lead to stable, highly conducting materials with low absorption in the visible range. This suggests their application in the development of conductive polymers, potentially useful in electronics and materials science for creating conductive coatings, antistatic materials, or components in electronic devices (M. Chayer et al., 1997).

Biological Research

In biological research, derivatives of ethanesulfonic acid have been utilized in photoaffinity labeling to study bile salt binding in hepatocytes. This application underscores its utility in biochemical research for studying cell surface receptors and transport mechanisms, providing insights into the cellular uptake and secretion processes (W. Kramer et al., 1982).

Material Science

The compound has found applications in material science, for example, in the synthesis and characterization of Gemini surfactants and their potential for inducing specific physicochemical properties in materials. This highlights its role in tailoring surface properties for various industrial applications, including lubricants, coatings, and additives in composites (Xing Ya-cheng, 2008).

Safety And Hazards

Exposure to this compound should be minimized. Avoid inhalation and contact with eyes, skin, and clothing. It is recommended to handle this compound in an efficient fume hood or equivalent system . It is classified as an eye irritant and skin irritant .

properties

IUPAC Name

sodium;2-(4-formyl-N-methylanilino)ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S.Na/c1-11(6-7-16(13,14)15)10-4-2-9(8-12)3-5-10;/h2-5,8H,6-7H2,1H3,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZKGUNWVIAGNM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCS(=O)(=O)[O-])C1=CC=C(C=C1)C=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7069106
Record name Ethanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7069106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt

CAS RN

56405-41-5
Record name Ethanesulfonic acid, 2-((4-formylphenyl)methylamino)-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056405415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7069106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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